molecular formula C31H42N4O B2983262 N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide CAS No. 946315-56-6

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide

カタログ番号 B2983262
CAS番号: 946315-56-6
分子量: 486.704
InChIキー: FYZQBPOKIRISFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C31H42N4O. It has a molecular weight of 486.704 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes an adamantane-1-carboxamide group attached to a phenylpiperazin-1-yl group and a dimethylamino phenyl group . The exact three-dimensional structure and the bond lengths and angles would require more detailed studies or computational modeling to determine.


Physical And Chemical Properties Analysis

The compound has a logP value of 5.9039 and a logD value of 5.8906 . These values suggest that the compound is relatively hydrophobic. The compound also has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

科学的研究の応用

Phase I Study of Cytotoxic Agent

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), sharing structural similarity with the specified compound, exhibits a dual mode of cytotoxic action, potentially involving topoisomerases I and II. It was chosen for clinical trials due to its promising preclinical activity against solid tumors in mice, aiming to explore its therapeutic benefits (McCrystal et al., 1999).

Pharmacokinetic Studies Using PET

XR5000, structurally related to the specified compound, is a topoisomerase I and II inhibitor. A phase I study focused on its pharmacokinetics through a 120-hour continuous infusion, demonstrating its potential therapeutic advantage. This study employed positron emission tomography (PET) to investigate XR5000's in vivo distribution, offering insights into optimizing dosage for therapeutic efficacy (Propper et al., 2003).

Metabolic Characterization in Cancer Patients

The metabolism of DACA was examined in patients undergoing phase I clinical trials, revealing that DACA and its metabolites are primarily excreted through urine. Understanding the metabolic pathways of such compounds is crucial for their safe and effective therapeutic use (Schofield et al., 1999).

Brain Concentration of NMDA Receptor Antagonist

Amantadine, a compound with a similar adamantane structure, acts as an NMDA receptor antagonist. Studies on its concentration in the central nervous system under therapeutic conditions provide valuable data for developing treatments for neurological disorders (Kornhuber et al., 1995).

Surveillance of Influenza A Resistance to Antivirals

Research on adamantane-resistant strains of influenza A highlights the need for continuous monitoring and development of new antiviral drugs. This surveillance is essential for managing influenza outbreaks and improving treatment strategies (Kramyoo et al., 2017).

特性

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O/c1-33(2)27-10-8-26(9-11-27)29(35-14-12-34(13-15-35)28-6-4-3-5-7-28)22-32-30(36)31-19-23-16-24(20-31)18-25(17-23)21-31/h3-11,23-25,29H,12-22H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZQBPOKIRISFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。